5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride is a halogenated heterocyclic compound with significant relevance in pharmaceutical chemistry. It is identified by its Chemical Abstracts Service number 943982-60-3 and has a molecular formula of C9H4BrCl2N3O. The compound features a pyrazole ring substituted with both bromine and chlorine atoms, which contributes to its unique chemical properties and potential applications in drug development.
This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen substituents enhances the reactivity and biological profile of the molecule, making it a subject of interest in medicinal chemistry and agrochemicals .
The synthesis of 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride can be achieved through several methods. One notable approach involves the reaction of 3-chloro-2-pyridinecarboxylic acid with appropriate pyrazole derivatives. This method typically requires the use of coupling agents or activating reagents to facilitate the formation of the carbonyl chloride moiety.
The synthesis may also involve steps such as:
Each step requires careful control of reaction conditions to maximize yield and purity .
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride can participate in various chemical reactions, including:
These reactions are typically facilitated by specific catalysts or conditions (e.g., temperature, solvent choice) to ensure high selectivity and yield.
The mechanism of action for compounds like 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride often involves interaction with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity due to their electronegative nature, influencing the compound's pharmacodynamics.
Research indicates that similar pyrazole derivatives exhibit activity against various biological targets, including those involved in inflammation and cancer pathways. Specific studies would be required to elucidate the exact mechanisms for this compound .
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride has potential applications in:
The synthesis of 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride (CAS: 943982-60-3) involves sequential functionalization of pyridine and pyrazole precursors. A validated four-step approach begins with 3-chloro-2-hydrazinylpyridine, which undergoes cyclization with ethyl acetoacetate to form ethyl 2-(3-chloropyridin-2-yl)-5-methylpyrazole-3-carboxylate [1] [6]. Subsequent regioselective bromination at the 5-position employs N-bromosuccinimide (NBS) in acetonitrile, yielding ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate (CAS: 500011-92-7) with >95% regiopurity [1] [6].
Table 1: Key Intermediates in Synthesis
Compound | CAS Number | Molecular Formula | Role in Pathway |
---|---|---|---|
Ethyl 2-(3-chloropyridin-2-yl)-5-methylpyrazole-3-carboxylate | Not Provided | C₁₂H₁₂ClN₃O₂ | Cyclization product |
Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate | 500011-92-7 | C₁₁H₉BrClN₃O₂ | Brominated intermediate |
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid | 500011-86-9 | C₉H₅BrClN₃O₂ | Hydrolyzed precursor to acid chloride |
Saponification of the ester intermediate using aqueous NaOH generates 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid (CAS: 500011-86-9), which is isolated as a crystalline solid (mp >250°C) [5] [8]. The final step employs oxalyl chloride in dichloromethane with catalytic DMF, converting the carboxylic acid to the target acid chloride in 85–92% yield after vacuum distillation [2] .
Regioselective Bromination Catalysis: The critical C5-bromination of the pyrazole ring achieves >98% selectivity using phase-transfer catalysts (PTCs). Tetrabutylammonium bromide (TBAB, 5 mol%) enables NBS-mediated bromination at 0–5°C, suppressing dibromination byproducts [1]. Alternative catalysis with 18-crown-6 ether enhances potassium bromide/hydrogen peroxide systems in water–toluene biphasic mixtures, reducing waste compared to NBS [1].
Cyclization Optimization: Initial pyrazole ring formation uses p-toluenesulfonic acid (10 mol%) in refluxing toluene, achieving 88% yield. Transition-metal-free conditions prevent contamination of pharmaceutically sensitive intermediates [1] [6].
Table 2: Catalytic Systems for Key Reactions
Reaction Step | Catalyst/System | Conditions | Yield | Selectivity |
---|---|---|---|---|
Pyrazole cyclization | p-TsOH (10 mol%) | Toluene, reflux, 6h | 88% | >95% |
C5-Bromination | TBAB (5 mol%)/NBS | CH₃CN, 0–5°C, 2h | 93% | 98% |
Acid chloride formation | DMF (0.1 equiv)/oxalyl chloride | DCM, 25°C, 3h | 91% | >99% |
Solvent Effects on Halogenation: Bromination kinetics vary significantly with solvent polarity. In acetonitrile, NBS bromination completes in 2 hours at 0–5°C due to enhanced NBS solubility. Conversely, dichloromethane extends reaction times to 6 hours but minimizes hydrolysis [1]. Non-polar solvents like toluene require PTCs but enable easy separation of succinimide byproducts [1].
Hydrolysis and Chlorination Kinetics: Ester saponification follows pseudo-first-order kinetics in THF/water (4:1), with complete conversion in 30 minutes at 60°C using 2M NaOH. For acid chloride formation, dichloromethane outperforms THF by suppressing racemization and accelerating oxalyl chloride activation (complete in 3 hours at 25°C) [1] .
Rate-Limiting Steps:
Suppressing Polybromination: Controlled addition of 1.05 equivalents of NBS at 0°C and real-time monitoring via HPLC reduce dibromopyrazole formation to <1.5%. Adding potassium iodide (0.5 mol%) scavenges bromine radicals, further enhancing selectivity [1].
Acid Chloride Stability: The target compound decomposes above 80°C. Implementing falling-film distillation at 0.1 mmHg isolates the product at 65–70°C, minimizing thermal degradation. Darkened reactors prevent light-induced decomposition [2] .
Waste Stream Management:
Yield Optimization:
Table 3: Byproduct Control Strategies
Byproduct | Formation Cause | Mitigation Strategy | Residual Level |
---|---|---|---|
3,5-Dibromopyrazole | Excess brominating agent | NBS (1.05 equiv), 0°C addition, KI scavenger | <1.5% |
Carboxylic acid anhydride | Incomplete chlorination | Oxalyl chloride (2.2 equiv), 0.1 equiv DMF | <0.3% |
Dehalogenated impurity | Radical side reactions | Oxygen-free atmosphere, dark conditions | <0.8% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1